molecular formula C28H27N3O5S B11080742 (2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

(2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Cat. No.: B11080742
M. Wt: 517.6 g/mol
InChI Key: KJCBPZDOAJVPTM-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes methoxyphenyl, imino, oxo, propoxyphenyl, and thiazine carboxamide groups

Preparation Methods

The synthesis of 3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the methoxyphenyl and propoxyphenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final thiazine carboxamide structure. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups using reagents like sodium hydroxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, ethanol, and toluene. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar compounds to 3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE include:

The uniqueness of 3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H27N3O5S

Molecular Weight

517.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-4-oxo-N-(4-propoxyphenyl)-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C28H27N3O5S/c1-4-17-36-24-13-7-19(8-14-24)29-27(33)25-18-26(32)31(21-9-15-23(35-3)16-10-21)28(37-25)30-20-5-11-22(34-2)12-6-20/h5-16,18H,4,17H2,1-3H3,(H,29,33)

InChI Key

KJCBPZDOAJVPTM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C4=CC=C(C=C4)OC

Origin of Product

United States

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